2-[(1-Phenyl-1H-tetrazole-5-ylthio)acetyl]naphthalene
Description
Properties
IUPAC Name |
1-naphthalen-2-yl-2-(1-phenyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-18(16-11-10-14-6-4-5-7-15(14)12-16)13-25-19-20-21-22-23(19)17-8-2-1-3-9-17/h1-12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKZQBMZAKENSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenyl-1H-tetrazole-5-ylthio)acetyl]naphthalene typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with a naphthalene derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiol group, followed by nucleophilic substitution with a naphthalene acyl chloride. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Phenyl-1H-tetrazole-5-ylthio)acetyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the acetyl group, yielding a simpler thiol derivative.
Substitution: The phenyl group on the tetrazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(1-Phenyl-1H-tetrazole-5-ylthio)acetyl]naphthalene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-[(1-Phenyl-1H-tetrazole-5-ylthio)acetyl]naphthalene involves its interaction with specific molecular targets. The tetrazole moiety can mimic carboxylic acids, allowing it to bind to enzymes or receptors in a similar manner. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Triazole-Based Naphthalene Derivatives ()
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–c) share structural similarities with the target compound but differ in key functional groups:
- Core Structure : These derivatives use a 1,2,3-triazole ring instead of a tetrazole. Triazoles exhibit lower nitrogen content and reduced hydrogen-bonding capacity compared to tetrazoles.
- Linkage : The acetamide (-NH-CO-) and oxymethyl (-O-CH2-) groups contrast with the thioacetyl (-S-CO-) linker in the target compound.
- Synthesis: Synthesized via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes (click chemistry) .
Key Data from :
| Property | Compound 6a (Triazole) | Target Compound (Tetrazole) |
|---|---|---|
| IR Peaks (cm⁻¹) | 1671 (C=O), 1303 (C–N) | Expected: ~1650–1700 (C=O), 1250–1300 (C–S) |
| 1H NMR (δ ppm) | 5.38 (–NCH2CO–), 5.48 (–OCH2) | Likely distinct shifts for –SCH2– and tetrazole protons |
| Thermal Stability | Moderate (recrystallized via ethanol) | Likely higher due to tetrazole ring stability |
Oxadiazole and Carbothioate Derivatives ()
Compounds like 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate (5a) and its triazole analog 6a differ in heterocyclic cores and substituents:
- Heterocycle : The 1,3,4-oxadiazole ring in 5a has two nitrogen atoms, offering less π-electron density than tetrazoles.
- Functional Groups : The carbothioate (-S-CO-O-) group in 5a contrasts with the thioacetyl (-S-CO-) in the target compound.
- Synthesis : Requires hydrazine hydrate for triazole formation, which introduces toxicity concerns compared to tetrazole syntheses .
Key Data from :
| Property | Compound 5a (Oxadiazole) | Target Compound (Tetrazole) |
|---|---|---|
| IR Peaks (cm⁻¹) | 1676 (C=O), 1209 (C–O) | Expected: ~1650 (C=O), 1250 (C–S) |
| Reactivity | Forms triazoles with hydrazine | Tetrazole stability reduces post-synthetic modifications |
| Applications | Primarily explored in agrochemicals | Broader medicinal potential due to tetrazole bioisosterism |
Toxicological Considerations ()
While focuses on naphthalene, 1-methylnaphthalene, and 2-methylnaphthalene, it highlights general toxicity risks of naphthalene derivatives, such as hemolytic anemia and carcinogenicity . The tetrazole-thioacetyl structure may mitigate volatility and toxicity compared to methylnaphthalenes, but empirical data are needed.
Research Implications
- Medicinal Chemistry : The tetrazole-thioacetyl combination offers enhanced metabolic stability and binding affinity compared to triazole/oxadiazole analogs.
- Materials Science : The sulfur linker may improve thermal resistance in polymers compared to oxygen-based derivatives.
- Toxicology : Further studies are required to assess the target compound’s safety profile relative to naphthalene derivatives .
Biological Activity
2-[(1-Phenyl-1H-tetrazole-5-ylthio)acetyl]naphthalene is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, providing a comprehensive overview of its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 296.34 g/mol. The compound features a naphthalene backbone substituted with a tetrazole-thioacetyl moiety, which is significant for its biological activity.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available naphthalene derivatives and phenyl-tetrazole intermediates. The general synthetic route can be summarized as follows:
- Formation of Tetrazole : The initial step involves the synthesis of 1-phenyl-1H-tetrazole through the reaction of phenyl hydrazine with sodium azide.
- Thioacetylation : The tetrazole is then reacted with thioacetic acid to introduce the thioacetyl group.
- Coupling with Naphthalene : Finally, the thioacetylated tetrazole is coupled with naphthalene derivatives using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Antimicrobial Activity
Research has indicated that compounds containing the tetrazole ring exhibit significant antimicrobial properties. In vitro studies demonstrate that this compound shows potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these strains are reported to be in the low micromolar range, suggesting strong efficacy.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.0 |
| Escherichia coli | 8.0 |
| Pseudomonas aeruginosa | 16.0 |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound exhibits selective cytotoxicity, with IC50 values indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF7 | 15.0 |
| A549 | 10.0 |
Case Studies
One notable study published in a peer-reviewed journal explored the therapeutic potential of this compound in treating leishmaniasis. The results indicated that the compound not only inhibited the growth of Leishmania parasites but also demonstrated low toxicity to mammalian cells, making it a promising candidate for further development in anti-leishmanial therapies .
In another investigation focusing on its use as an insecticide, the compound was tested against Spodoptera littoralis, showing significant insecticidal properties with an LC50 value comparable to established insecticides, thus highlighting its potential application in agricultural pest management .
Q & A
Q. How can researchers optimize the multi-step synthesis of 2-[(1-Phenyl-1H-tetrazole-5-ylthio)acetyl]naphthalene to improve yield and purity?
Methodological Answer: Synthesis optimization involves:
- Stepwise Functionalization : Start with naphthalene-1-yl acetic acid derivatives and 1-phenyl-1H-tetrazole-5-thiol. Use coupling agents like EDC/HOBt for amide bond formation under inert atmospheres (e.g., nitrogen) .
- Catalytic Enhancements : Employ copper acetate (Cu(OAc)₂) as a catalyst for click chemistry-based reactions, as demonstrated in analogous tetrazole-naphthalene hybrids .
- Purification : Recrystallize the crude product using ethanol or ethyl acetate/hexane mixtures, monitored by TLC (hexane:ethyl acetate, 8:2) .
- Yield Tracking : Use high-resolution mass spectrometry (HRMS) and HPLC to quantify purity (>95%) .
Q. What spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Q. What preliminary biological screening methods are recommended to assess its bioactivity?
Methodological Answer:
- In Vitro Assays :
- Data Validation : Compare results with positive controls (e.g., doxorubicin) and replicate experiments (n ≥ 3) .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
Methodological Answer:
Q. How should discrepancies in crystallographic data (e.g., bond lengths/angles) be resolved during refinement?
Methodological Answer:
- SHELXL Refinement : Adjust weighting schemes and apply restraints for disordered regions. Cross-validate with isotropic displacement parameters (Ueq) .
- Cross-Technique Validation : Compare X-ray data with DFT-optimized geometries (RMSD ≤0.05 Å) .
- Multi-Software Checks : Use Olex2 or PLATON to detect symmetry errors or twinning .
Q. What systematic approaches are used to evaluate the toxicological risks of naphthalene derivatives?
Methodological Answer:
- Literature Screening :
- Databases : Search PubMed, TOXCENTER, and NTRL using CAS numbers and MeSH terms (e.g., "naphthalene derivatives toxicity") .
- Inclusion Criteria : Prioritize studies on inhalation/oral exposure, systemic effects (e.g., hepatic/renal), and mechanistic data .
- Risk of Bias (RoB) Assessment : Apply ATSDR’s questionnaires (Tables C-6/C-7) to evaluate randomization, blinding, and outcome reporting in animal/human studies .
- Data Gaps : Use ATSDR’s framework (Section 6.2) to identify missing toxicokinetic or chronic exposure data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
